Sodium 3-bromopyridine-2-carboxylate

thermal stability melting point solid-state characterization

Researchers often face solubility and deprotonation hurdles when using the free acid form of 3-bromopyridine-2-carboxylic acid in cross-coupling reactions. The sodium salt (CAS 1189933-55-8) eliminates these obstacles, offering a pre-activated, soluble building block that streamlines synthetic workflows. • Enables up to 92% ee in asymmetric Suzuki-Miyaura couplings, leveraging the 3-bromo regiochemistry. • The pre-formed carboxylate salt simplifies amide bond formations and solid-phase peptide synthesis by removing the need for in situ base addition. • Broad solubility in polar aprotic solvents (DMF, acetone, EtOAc) and high thermal stability (mp 292-293 °C) ensure consistent performance in demanding reactions.

Molecular Formula C6H3BrNNaO2
Molecular Weight 223.99 g/mol
CAS No. 1189933-55-8
Cat. No. B043494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-bromopyridine-2-carboxylate
CAS1189933-55-8
Molecular FormulaC6H3BrNNaO2
Molecular Weight223.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)[O-])Br.[Na+]
InChIInChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
InChIKeyITHXTFWQHRHDNV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Bromopyridine-2-Carboxylate Overview


Sodium 3-bromopyridine-2-carboxylate (CAS 1189933-55-8, molecular formula C6H3BrNNaO2, molecular weight 223.99 g/mol) is the sodium salt of 3-bromopicolinic acid, a halogenated heterocyclic building block widely utilized in organic synthesis and pharmaceutical intermediate preparation [1]. The compound features a reactive bromine atom at the 3-position of the pyridine ring ortho to a carboxylate group, enabling participation in cross-coupling reactions, nucleophilic substitutions, and amide formations [2]. It is supplied as an off-white solid with a purity specification of ≥95% and is intended for research and development use only .

Sodium 3-Bromopyridine-2-Carboxylate: Substitution Risks


Generic substitution among halogenated pyridinecarboxylic acid derivatives is precluded by substantial physicochemical and reactivity divergences. The sodium salt of 3-bromopyridine-2-carboxylate (CAS 1189933-55-8) exhibits a melting point of 292–293°C and solubility in polar aprotic and alcoholic solvents, in stark contrast to its free acid counterpart (3-bromopyridine-2-carboxylic acid, CAS 30683-23-9, mp 141–144°C) and its 5-bromo positional isomer (5-bromopicolinic acid, CAS 30766-11-1, mp 173–175°C) [1]. Moreover, the bromine substitution pattern at the 3-position versus the 5-position directs distinct regioselectivity in cross-coupling reactions, while the sodium carboxylate form confers enhanced aqueous solubility and eliminates the need for in situ deprotonation under basic coupling conditions [2][3]. These differences directly impact synthetic efficiency, purification workflows, and final product yield, rendering direct analog interchange a high-risk, yield-compromising practice.

Sodium 3-Bromopyridine-2-Carboxylate: Comparative Evidence


Thermal Stability Advantage

Sodium 3-bromopyridine-2-carboxylate exhibits a significantly higher melting point (292–293 °C) than both its free acid form (3-bromopyridine-2-carboxylic acid, 141–144 °C) and the 5-bromo positional isomer (5-bromopicolinic acid, 173–175 °C) [1]. This elevated thermal stability is a direct consequence of ionic salt formation and impacts handling, storage, and thermal processing conditions during synthesis and formulation.

thermal stability melting point solid-state characterization

Organic Solvent Solubility

Sodium 3-bromopyridine-2-carboxylate is reported to be soluble in acetone, chloroform, ethanol, ethyl acetate, and methanol, whereas the free acid exhibits limited solubility in organic solvents and is typically dissolved in water or organic solvent mixtures only [1][2]. The sodium salt's solubility in a wider range of polar aprotic and protic solvents provides enhanced flexibility in reaction medium selection, particularly for cross-coupling reactions where solvent choice critically influences catalyst activity and product yield.

solubility sample preparation reaction medium selection

Ionization and Lipophilicity Comparison

The sodium salt is the fully deprotonated form of 3-bromopyridine-2-carboxylic acid, which has a predicted pKa of 2.29±0.10 and a LogD (pH 7.4) of -1.84 [1][2]. In contrast, the 3-chloro analog (3-chloropyridine-2-carboxylic acid) exhibits a slightly higher predicted pKa of 2.41±0.10 . The sodium salt's anionic carboxylate form at physiological and typical reaction pH directly influences aqueous solubility, ion-pairing behavior, and chromatographic retention compared to the protonated free acid. Additionally, the bromine substituent imparts a higher LogP (0.74) than the chloro analog (LogP 0.56), indicative of increased lipophilicity [3][4].

pKa LogD ionization state chromatography

Suzuki Coupling Enantioselectivity

3-Bromopyridine derivatives, including the carboxylate form, are effective substrates in asymmetric Suzuki–Miyaura cross-coupling reactions. Using a chiral-bridged biphenyl monophosphine ligand (L1), a series of chiral heterocyclic biaryls containing the 3-pyridyl moiety were prepared in moderate to good yields with up to 92% enantiomeric excess (ee) [1]. This high enantioselectivity and yield profile demonstrates the synthetic utility of the 3-bromo substitution pattern compared to other bromopyridine regioisomers, which may exhibit altered reactivity and selectivity due to electronic and steric differences.

Suzuki-Miyaura coupling enantioselective synthesis catalyst efficiency

Storage Condition Comparison

Sodium 3-bromopyridine-2-carboxylate requires storage at -20°C (freezer) to maintain long-term stability, whereas the free acid and 3-chloro analog are typically stored at room temperature under inert atmosphere [1]. This difference in recommended storage conditions reflects the sodium salt's increased hygroscopicity or potential for thermal degradation, and it directly impacts procurement, inventory management, and experimental planning. Users substituting the sodium salt for the free acid without adjusting storage protocols risk material degradation and compromised experimental reproducibility.

storage stability shelf-life procurement planning

Sodium 3-Bromopyridine-2-Carboxylate Applications


Asymmetric Suzuki Coupling for Chiral Biaryls

In asymmetric Suzuki–Miyaura cross-coupling reactions aimed at constructing chiral heterocyclic biaryls, sodium 3-bromopyridine-2-carboxylate serves as a privileged substrate due to the high enantioselectivity (up to 92% ee) achieved with 3-bromopyridine derivatives using chiral monophosphine ligands [1]. The sodium carboxylate form's pre-deprotonated state simplifies base addition and enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis and consistent coupling yields. This scenario is directly supported by evidence of up to 92% ee in asymmetric Suzuki couplings and the compound's broad organic solvent compatibility.

Late-Stage Functionalization in Polar Aprotic Media

For late-stage diversification of complex molecules where free carboxylic acids are incompatible or cause solubility issues, the sodium salt of 3-bromopyridine-2-carboxylate provides a soluble, pre-activated coupling partner in solvents like acetone, DMF, or ethyl acetate . Its higher melting point (292–293 °C) also permits thermal robustness in high-temperature cross-couplings, distinguishing it from the free acid which may volatilize or decompose. The evidence of broad organic solvent solubility and elevated thermal stability directly underpins this application scenario.

Amide Bond Formation without Deprotonation

When constructing amide-linked drug candidates or bioconjugates, the sodium carboxylate form eliminates the need for base-mediated deprotonation, streamlining reaction setup and reducing side-product formation . This is particularly advantageous in automated synthesis platforms or sensitive substrate environments. The fully deprotonated state of the sodium salt, as evidenced by its salt form and pKa data, supports this scenario.

SPPS Coupling Reagent Precursor

In SPPS, sodium 3-bromopyridine-2-carboxylate can be converted to active esters or used directly in coupling reactions where a pre-formed carboxylate salt enhances solubility in aqueous-organic solvent mixtures commonly employed in peptide synthesis [2]. The compound's solubility in methanol and ethanol, combined with its anionic nature, facilitates incorporation into peptide chains without disrupting resin swelling properties. This application is supported by the sodium salt's solubility profile and its fully deprotonated state.

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